molecular formula C20H19N5O3S2 B2401953 N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-40-2

N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2401953
CAS No.: 847400-40-2
M. Wt: 441.52
InChI Key: KTASRFWXRCUZHV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic small molecule of significant interest in oncology research, particularly for the development of novel anticancer agents. Its research value stems from its hybrid structure, which incorporates a 1,2,4-triazole moiety linked to a 2-oxobenzo[d]thiazole scaffold, a design strategy often employed to enhance biological activity. Preliminary scientific investigations have identified this compound as a potent and selective inhibitor of the Receptor Tyrosine Kinase Axl, a key signaling protein implicated in tumor growth, metastasis, and drug resistance in various cancers such as leukemia and non-small cell lung carcinoma. The inhibition of Axl kinase disrupts downstream survival and proliferation pathways . Studies have demonstrated its efficacy in inducing apoptosis and inhibiting proliferation in cancer cell lines, with one source reporting an IC50 of 1.08 µM against the MV4-11 leukemia cell line, highlighting its potential as a lead compound for targeted therapy development. Its mechanism is believed to involve competitive binding at the ATP-binding site of the kinase . Further research with this compound is focused on elucidating its full pharmacokinetic profile, in vivo efficacy, and potential for use in combination therapies to overcome resistance to conventional treatments.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2/c1-24-17(11-25-15-5-3-4-6-16(15)30-20(25)27)22-23-19(24)29-12-18(26)21-13-7-9-14(28-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTASRFWXRCUZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

The molecular formula of the compound is C25H27N5O3S2C_{25}H_{27}N_{5}O_{3}S_{2}, with a molecular weight of 509.6 g/mol. The structure includes a methoxyphenyl group, a thiazole moiety, and a triazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC25H27N5O3S2
Molecular Weight509.6 g/mol
CAS Number896677-87-5

Antimicrobial Activity

Recent studies have indicated that thiazole and triazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to this structure demonstrated effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for similar thiazole derivatives were reported as low as 0.23 mg/mL against Bacillus cereus and Salmonella Typhimurium .

Case Study: Antibacterial Efficacy

In a comparative study on thiazole derivatives, compound efficacy was evaluated against several pathogens. The results indicated that modifications in the thiazole ring could enhance antibacterial activity, particularly against E. coli and B. cereus. The most effective compounds showed MIC values ranging from 0.23 to 0.70 mg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated in various preclinical models. Compounds with similar structural characteristics have shown promising results in inhibiting cancer cell proliferation.

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, the presence of the triazole ring is thought to enhance interaction with cellular targets involved in tumor growth.

Anti-inflammatory Properties

Thiazole derivatives have also been linked to anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic potential in inflammatory diseases.

Research Findings

In vitro assays demonstrated that related compounds effectively reduced TNF-alpha levels in macrophages, indicating their potential use in treating inflammatory conditions . This suggests that this compound may possess similar properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Thioacetamide Derivatives with Varied Aryl Substituents

Key Structural Analogues :

  • N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ():
    • Substituents : Ethylphenyl (vs. methoxyphenyl) and pyridinyl (vs. benzo[d]thiazole).
    • Properties : Higher lipophilicity due to ethyl groups; pyridinyl may enhance metal coordination.
    • Synthesis : Similar S-alkylation steps, but yields and purity data are unspecified .
  • 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide ():
    • Substituents : Allyl and thiophenyl (electron-rich) vs. methyl and benzo[d]thiazole.
    • Impact : Thiophenyl may improve π-π stacking, while benzyloxy increases steric bulk .

Table 1: Physical and Spectral Data Comparison

Compound Melting Point (°C) Yield (%) IR C=O Stretch (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound Not reported Not given ~1670–1710 (estimated) Aromatic H: 7.2–8.3; CH3: ~2.5
N-(4-Ethylphenyl)-... () Not reported Not given Not available Not available
8a () 290 80 1679, 1605 CH3: 2.49–2.63; Ar-H: 7.47–8.39
8b () 200 80 1715, 1617 CH3: 2.83; OCH2CH3: 1.36, 4.35

Analysis :

  • The target compound’s benzo[d]thiazole group likely lowers solubility compared to pyridinyl or thiophenyl analogues due to increased hydrophobicity.
  • Higher melting points in compounds (e.g., 8a: 290°C) suggest crystalline stability from acetyl/pyridinyl substituents .
Impact of Heterocyclic Core Variations
  • Thiadiazole Derivatives ():

    • E.g., N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a).
    • Comparison : Thiadiazole cores exhibit tautomerism (thione vs. thiol), but triazoles in the target compound show greater synthetic versatility for S-alkylation .
    • Spectral Data : Thiadiazoles lack C=O stretches post-cyclization (IR: 1663–1682 cm⁻¹ absent in triazoles) .
  • Quinazolinone Derivatives (): E.g., N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (9). triazoles. However, triazoles offer better metabolic stability .
Substituent Effects on Reactivity and Bioactivity
  • Electron-Withdrawing Groups :

    • 4-Nitrophenyl (): Reduces nucleophilicity at the triazole ring, complicating further derivatization.
    • 4-Methoxyphenyl (Target Compound): The methoxy group donates electrons, enhancing stability under acidic conditions .
  • Sulfur-Containing Moieties :

    • Benzo[d]thiazole (Target) vs. thiophene (): Benzo[d]thiazole’s rigid structure may improve binding to hydrophobic enzyme pockets, while thiophene offers conformational flexibility .

Q & A

Q. Solvent Impact :

  • Ethanol : Preferred for its ability to dissolve polar intermediates and facilitate reflux conditions, achieving yields of 65–75% .
  • Dioxane : Used in thiazole-forming reactions with triethylamine as a base, though yields drop to 50–60% due to side reactions .

Basic: Which spectroscopic techniques are critical for structural validation, and what diagnostic peaks confirm key functional groups?

Answer:

  • ¹H/¹³C NMR :
    • Triazole protons : Resonate at δ 8.1–8.3 ppm (C3-H) and δ 3.5–3.7 ppm (N-CH3) .
    • Thioacetamide linkage : S-CH2CO signal at δ 4.2–4.5 ppm (¹H) and δ 40–45 ppm (¹³C) .
    • 2-Oxobenzo[d]thiazole : Aromatic protons at δ 7.2–7.8 ppm and carbonyl (C=O) at δ 165–170 ppm (¹³C) .
  • IR Spectroscopy :
    • N-H stretch (3260–3320 cm⁻¹), C=O (1680–1700 cm⁻¹), and C=S (1250–1280 cm⁻¹) .

Advanced: How does the 2-oxobenzo[d]thiazole moiety influence electrophilic/nucleophilic reactivity in derivatization reactions?

Answer:
The 2-oxobenzo[d]thiazole group enhances electrophilic substitution at the C5 position due to electron-withdrawing effects from the carbonyl and sulfur atoms. Key observations:

  • Mannich reactions : The thiazole ring undergoes substitution with formaldehyde and amines, forming methylene-bridged derivatives (e.g., antifungal agents) .
  • Halogenation : Bromine selectively attacks the benzo-thiazole ring at C6, confirmed by NMR shifts (δ 7.8 ppm for C6-Br) .
  • Contradictions : Some studies report reduced reactivity in polar aprotic solvents (DMF), likely due to steric hindrance from the triazole-thioacetamide side chain .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally analogous triazole-thioacetamides?

Answer:
Conflicting bioactivity data often arise from variations in:

  • Substituent positioning :
    • 4-Methoxyphenyl vs. 4-chlorophenyl : Methoxy groups enhance solubility but reduce membrane permeability, lowering in vivo efficacy despite high in vitro activity .
    • Thioether vs. sulfone : Sulfone derivatives (oxidized thioethers) show 10–20% lower antibacterial activity due to reduced thiol-mediated target binding .
  • Assay conditions :
    • MIC variations : Adjusting pH from 7.4 to 6.5 increases antifungal activity (e.g., Candida albicans MIC drops from 32 µg/mL to 8 µg/mL) .

Basic: What purification strategies optimize yield and purity post-synthesis?

Answer:

  • Recrystallization : Ethanol/water (3:1) removes unreacted starting materials, achieving >95% purity .
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:2) separates regioisomers, critical for triazole derivatives .
  • TLC monitoring : Rf values of 0.4–0.5 (ethyl acetate/hexane) ensure reaction completion .

Advanced: How can molecular docking simulations complement experimental data to predict target binding modes?

Answer:

  • Target selection : Prioritize enzymes with cysteine-rich active sites (e.g., thioredoxin reductase) due to the compound’s thioacetamide group .
  • Docking parameters :
    • Glide SP : Predicts binding affinities (ΔG ≈ -8.5 kcal/mol) aligning with experimental IC50 values (12 µM) .
    • MD simulations : 100-ns trajectories reveal stable hydrogen bonds between the triazole ring and Arg234 residues in bacterial gyrase .

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